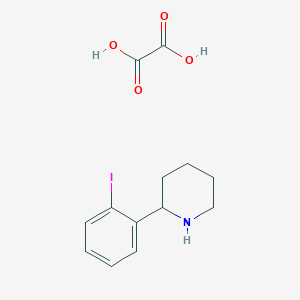
2-(2-Iodophenyl)piperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodophenyl)piperidine oxalate is a chemical compound with the molecular formula C13H16INO4 and a molecular weight of 377.18 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)piperidine oxalate typically involves the iodination of phenylpiperidine followed by the formation of the oxalate salt. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Iodophenyl)piperidine oxalate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted piperidines.
Aplicaciones Científicas De Investigación
2-(2-Iodophenyl)piperidine oxalate has several applications in scientific research:
Biology: The compound can be used to study the effects of iodine-containing compounds on biological systems.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodophenyl)piperidine oxalate involves its interaction with molecular targets through its iodine and piperidine moieties. The iodine atom can participate in halogen bonding, while the piperidine ring can interact with various biological receptors. These interactions can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cellular processes like inflammation and cancer progression .
Comparación Con Compuestos Similares
- 2-(2-Bromophenyl)piperidine oxalate
- 2-(2-Chlorophenyl)piperidine oxalate
- 2-(2-Fluorophenyl)piperidine oxalate
Comparison: 2-(2-Iodophenyl)piperidine oxalate is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This property can enhance its reactivity and binding affinity in various chemical and biological applications .
Propiedades
Fórmula molecular |
C13H16INO4 |
|---|---|
Peso molecular |
377.17 g/mol |
Nombre IUPAC |
2-(2-iodophenyl)piperidine;oxalic acid |
InChI |
InChI=1S/C11H14IN.C2H2O4/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;3-1(4)2(5)6/h1-2,5-6,11,13H,3-4,7-8H2;(H,3,4)(H,5,6) |
Clave InChI |
IOPMVNVTPYLHAU-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=CC=CC=C2I.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)
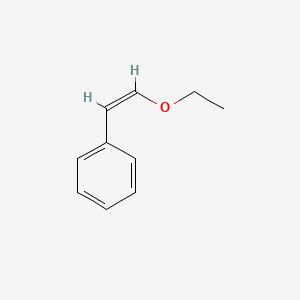

![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)
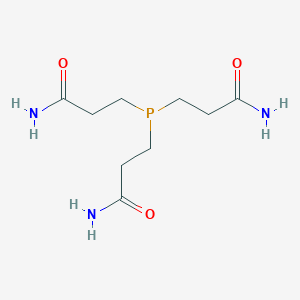

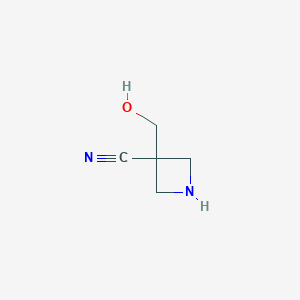

![4-(4-Methoxyphenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13027379.png)
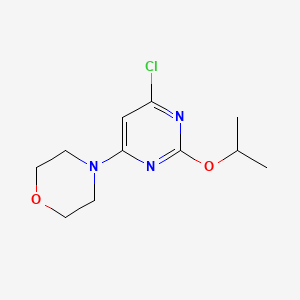
![2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
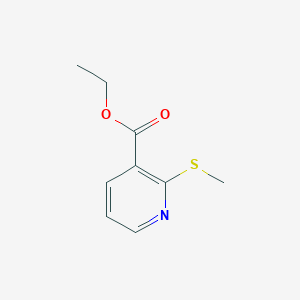
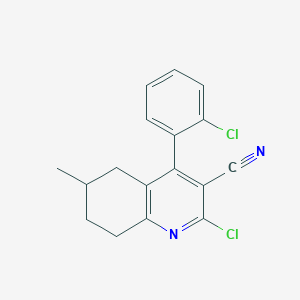
![(1S,6R)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13027412.png)
